molecular formula C6H12N4 B13531718 1-(5-Ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine

1-(5-Ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine

Cat. No.: B13531718
M. Wt: 140.19 g/mol
InChI Key: JYXQLWGUUVLZPQ-UHFFFAOYSA-N
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Description

1-(5-Ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine typically involves the reaction of ethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides .

Scientific Research Applications

1-(5-Ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of metabolic pathways .

Comparison with Similar Compounds

  • 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
  • 1-Ethyl-1H-1,2,4-triazol-5-amine
  • 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides

Comparison: Compared to its similar compounds, 1-(5-Ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine exhibits unique properties due to the presence of the ethyl group at the 5-position of the triazole ring.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C6H12N4/c1-3-5-8-6(4(2)7)10-9-5/h4H,3,7H2,1-2H3,(H,8,9,10)

InChI Key

JYXQLWGUUVLZPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)C(C)N

Origin of Product

United States

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